molecular formula C10H22O4 B1606246 1,1,2,2-Tetraethoxyethane CAS No. 3975-14-2

1,1,2,2-Tetraethoxyethane

Cat. No.: B1606246
CAS No.: 3975-14-2
M. Wt: 206.28 g/mol
InChI Key: OKFWKSARFIIDBK-UHFFFAOYSA-N
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Description

1,1,2,2-Tetraethoxyethane is an organic compound with the molecular formula C10H22O4. It is also known as glyoxal tetraethyl acetal. This compound is characterized by its four ethoxy groups attached to an ethane backbone. It is a colorless liquid that is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetraethoxyethane can be synthesized through the acetalization of glyoxal with ethanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The general reaction is as follows: [ \text{Glyoxal} + 4 \text{Ethanol} \rightarrow \text{this compound} + 2 \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of glyoxal with ethanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetraethoxyethane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form glyoxal and ethanol.

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed:

    Hydrolysis: Glyoxal and ethanol.

    Oxidation: Carboxylic acids or aldehydes.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

1,1,2,2-Tetraethoxyethane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals.

    Biology: It can be used in the preparation of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of polymers and as a solvent in various industrial processes.

Comparison with Similar Compounds

    1,1,2,2-Tetramethoxyethane: Similar structure but with methoxy groups instead of ethoxy groups.

    Glyoxal bis(dimethyl acetal): Another acetal of glyoxal with dimethyl groups.

Uniqueness: 1,1,2,2-Tetraethoxyethane is unique due to its ethoxy groups, which provide different reactivity and stability compared to its methoxy analogs. This makes it suitable for specific applications where the ethoxy groups offer advantages in terms of solubility and reactivity.

Properties

IUPAC Name

1,1,2,2-tetraethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H22O4/c1-5-11-9(12-6-2)10(13-7-3)14-8-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFWKSARFIIDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192833
Record name 1,1,2,2-Tetraethoxyethane
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3975-14-2
Record name 1,1,2,2-Tetraethoxyethane
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Record name 1,1,2,2-Tetraethoxyethane
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Record name Ethane,1,2,2-tetraethoxy-
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Record name 1,1,2,2-Tetraethoxyethane
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Record name 1,1,2,2-tetraethoxyethane
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Record name 1,1,2,2-Tetraethoxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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